4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide
CAS No.: 898411-11-5
Cat. No.: VC8312851
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898411-11-5 |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H20N2O3S/c1-12-5-7-16(8-6-12)25(23,24)20-15-10-14-4-3-9-21-18(14)17(11-15)13(2)19(21)22/h5-8,10-11,13,20H,3-4,9H2,1-2H3 |
| Standard InChI Key | KEALSBZFQAKYLE-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Synthesis
The synthesis of 4-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide would likely involve several steps:
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Formation of the azatricyclo core.
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Introduction of the sulfonamide group to the benzene ring.
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Methylation of the benzene ring.
This process may require controlled conditions such as temperature and inert atmospheres, along with purification techniques like chromatography to isolate the desired product.
Chemical Reactions and Reactivity
This compound can participate in various chemical reactions due to its functional groups:
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Sulfonamide Group: Can react with nucleophiles or participate in hydrolysis reactions.
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Azatricyclo Framework: May undergo ring-opening reactions or modifications under specific conditions.
Biological Activity and Applications
While specific biological activity data for this compound is not available, compounds with similar structures often show potential in medicinal chemistry, particularly in drug development. They may interact with biological targets such as enzymes or receptors, influencing cellular pathways relevant to disease treatment.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on:
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Synthesis Optimization: Improving synthesis efficiency and yield.
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Biological Screening: Evaluating its potential as a therapeutic agent through in vitro and in vivo studies.
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QSAR Studies: Investigating quantitative structure-activity relationships to predict its efficacy and toxicity.
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